molecular formula C17H15ClN2O2S B5067605 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2,6-dimethylphenyl)acetamide

2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2,6-dimethylphenyl)acetamide

Cat. No. B5067605
M. Wt: 346.8 g/mol
InChI Key: AWDWVVGUMBOPCK-UHFFFAOYSA-N
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Description

2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2,6-dimethylphenyl)acetamide, also known as COTI-2, is a small molecule inhibitor that has been developed for cancer treatment. It has shown promising results in preclinical studies and is currently being tested in clinical trials.

Mechanism of Action

2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2,6-dimethylphenyl)acetamide works by binding to and stabilizing the wild-type p53 protein, which is responsible for regulating cell growth and preventing the formation of tumors. This results in the activation of downstream pathways that induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2,6-dimethylphenyl)acetamide has been shown to induce apoptosis in a variety of cancer cell lines, including breast, colon, and lung cancer. It has also been shown to inhibit tumor growth in mouse models of cancer. Additionally, 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2,6-dimethylphenyl)acetamide has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2,6-dimethylphenyl)acetamide is its specificity for p53 mutants, which makes it a promising candidate for cancer treatment. However, its efficacy may be limited to cancers that harbor p53 mutations, and further studies are needed to determine its effectiveness in other types of cancer. Additionally, the synthesis of 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2,6-dimethylphenyl)acetamide is complex and may be difficult to scale up for large-scale production.

Future Directions

Future research on 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2,6-dimethylphenyl)acetamide could include the development of more efficient synthesis methods, as well as further preclinical and clinical studies to determine its efficacy in different types of cancer. Additionally, the combination of 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2,6-dimethylphenyl)acetamide with other cancer treatments could be explored to enhance its anticancer effects.

Synthesis Methods

The synthesis of 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2,6-dimethylphenyl)acetamide involves several steps. The first step is the preparation of 2-aminothiophenol, which is then reacted with chloroacetyl chloride to form 2-chloro-N-(2-hydroxyphenyl)acetamide. This intermediate is then reacted with 4-chloro-2-oxobenzothiazole to form 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2,6-dimethylphenyl)acetamide.

Scientific Research Applications

2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2,6-dimethylphenyl)acetamide has been extensively studied for its anticancer properties. It has been shown to inhibit the activity of p53 mutants, which are commonly found in many types of cancer. By restoring the function of p53, 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2,6-dimethylphenyl)acetamide can induce apoptosis (cell death) in cancer cells and inhibit their growth.

properties

IUPAC Name

2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S/c1-10-5-3-6-11(2)15(10)19-14(21)9-20-16-12(18)7-4-8-13(16)23-17(20)22/h3-8H,9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDWVVGUMBOPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C3=C(C=CC=C3Cl)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)-N-(2,6-dimethylphenyl)acetamide

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